Ethyl 3-ethyl-4-fluorobenzoate
Description
Ethyl 3-ethyl-4-fluorobenzoate (CAS 58535-01-6) is a fluorinated aromatic ester characterized by a benzoate backbone substituted with an ethyl group at the 3-position and a fluorine atom at the 4-position. Its InChIKey is OWCOCXLSTDUPBP-UHFFFAOYSA-N, and it is commercially available through multiple suppliers, including Biopharmacule Speciality Chemicals . This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals, where fluorine substitution enhances metabolic stability and bioavailability.
Properties
CAS No. |
1112179-00-6 |
|---|---|
Molecular Formula |
C11H13FO2 |
Molecular Weight |
196.22 g/mol |
IUPAC Name |
ethyl 3-ethyl-4-fluorobenzoate |
InChI |
InChI=1S/C11H13FO2/c1-3-8-7-9(5-6-10(8)12)11(13)14-4-2/h5-7H,3-4H2,1-2H3 |
InChI Key |
OWCOCXLSTDUPBP-UHFFFAOYSA-N |
SMILES |
CCC1=C(C=CC(=C1)C(=O)OCC)F |
Canonical SMILES |
CCC1=C(C=CC(=C1)C(=O)OCC)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Comparison with Analogs
Structural Analogs: Substituent Variations
Ethyl 4-fluorobenzoate (CAS 451-46-7)
- Structure : Lacks the 3-ethyl group present in the target compound.
- Applications : Widely used as a precursor in dye and polymer synthesis .
Ethyl 4-(2-bromoethoxy)-3-fluorobenzoate (CAS 872593-29-8)
- Structure : Features a bromoethoxy substituent at the 4-position alongside the 3-fluoro group.
- Properties: Molecular formula C₁₁H₁₂BrFO₃ (molar mass 291.11 g/mol).
Ethyl 4-fluoro-3-isopropylbenzoate
Functional Analogs: Bioactive and Pharmaceutical Derivatives
Ethyl 4-[(2-fluorobenzoyl)amino]benzoate (CAS 1260644-01-6)
- Structure : Incorporates an amide linkage (2-fluorobenzoyl group) at the 4-position.
- Properties : The amide group enhances stability against enzymatic degradation, favoring applications in prodrug design. Typical specifications include purity >95% .
3-Amino-4,4,4-trifluorocrotonate
Data Tables: Comparative Analysis
Table 1. Structural and Physicochemical Comparison
Key Findings and Trends
Substituent Effects :
- Fluorine at the 4-position enhances electronegativity and stability across all analogs.
- Bulky groups (e.g., ethyl, isopropyl) at the 3-position modulate steric effects, influencing crystallization and solubility .
Reactivity :
- Bromoethoxy and amide substituents expand functional utility in targeted drug delivery compared to simpler esters like Ethyl 4-fluorobenzoate .
Synthetic Efficiency :
- Halogenation using NBS achieves higher yields (>85%) than traditional bromine, a trend likely applicable to the target compound’s derivatives .
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